2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate
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Overview
Description
2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate is a chemical compound with a complex structure that includes an ethoxyethyl group, a chloropropan-2-yl group, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-(2-chloropropan-2-yl)benzenesulfonyl chloride with 2-ethoxyethanol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropan-2-yl group.
Oxidation and Reduction: The benzenesulfonate group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate involves its interaction with specific molecular targets. The chloropropan-2-yl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloropropan-2-yl)benzenesulfonate: Lacks the ethoxyethyl group, making it less versatile in certain reactions.
2-Ethoxyethyl benzenesulfonate: Does not have the chloropropan-2-yl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
2-Ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate is unique due to the presence of both the ethoxyethyl and chloropropan-2-yl groups. This combination allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
61776-67-8 |
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Molecular Formula |
C13H19ClO4S |
Molecular Weight |
306.81 g/mol |
IUPAC Name |
2-ethoxyethyl 4-(2-chloropropan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C13H19ClO4S/c1-4-17-9-10-18-19(15,16)12-7-5-11(6-8-12)13(2,3)14/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
OMWXWPYLDMUYRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOS(=O)(=O)C1=CC=C(C=C1)C(C)(C)Cl |
Origin of Product |
United States |
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